2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the benzodiazepine family This compound is characterized by its unique structure, which includes multiple methyl groups and a fused pyrido-benzodiazepine ring system
Preparation Methods
The synthesis of 2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido-benzodiazepine core, followed by the introduction of methyl groups at specific positions. Common reagents used in these reactions include methylating agents, such as methyl iodide, and catalysts like palladium on carbon. The reaction conditions usually involve heating under reflux and the use of inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other benzodiazepine derivatives, such as:
6-Methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one: This compound shares a similar core structure but lacks the additional methyl groups, resulting in different chemical and biological properties.
5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one: Another related compound with a simpler structure, used as a reference in various studies.
Properties
CAS No. |
132707-73-4 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2,4,6,8,11-pentamethylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C17H19N3O/c1-10-6-7-13-14(8-10)20(5)17(21)15-11(2)9-12(3)18-16(15)19(13)4/h6-9H,1-5H3 |
InChI Key |
IPJUAYYDBAAITI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C(C(=CC(=N3)C)C)C(=O)N2C)C |
Origin of Product |
United States |
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